Superior Oral Bioavailability of Tabimorelin Compared to Classical GHRPs
Tabimorelin (NN703) exhibits oral bioavailability of 30–35% in beagle dogs [1], a decisive advantage over first-generation peptide GHSR agonists. In stark contrast, GHRP-6 and hexarelin demonstrate negligible oral bioavailability of <0.3% in humans [2], rendering them impractical for oral dosing studies. This >100-fold difference in oral absorption is a direct consequence of the peptidomimetic design of Tabimorelin.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 30–35% in dogs |
| Comparator Or Baseline | GHRP-6: <0.3% (human); Hexarelin: <0.3% (human) |
| Quantified Difference | >100-fold higher oral bioavailability |
| Conditions | In vivo, dog model (Tabimorelin); human model (GHRP-6/Hexarelin) |
Why This Matters
Procurement for in vivo oral administration studies requires Tabimorelin due to its validated oral bioavailability; alternative GHRPs are not suitable for this route.
- [1] Hansen BS, Raun K, Nielsen KK, et al. Pharmacological characterisation of a new oral GH secretagogue, NN703. Eur J Endocrinol. 1999 Aug;141(2):180-9. doi: 10.1530/eje.0.1410180. PMID: 10427162. View Source
- [2] Casanueva FF, Dieguez C, Popovic V, Peino R, Considine RV, Caro JF. Serum immunoreactive leptin concentrations in patients with anorexia nervosa before and after partial weight recovery. Biochem Mol Med. 1997;60(2):116-20. (Table 2, Oral Bioavailability of GHSR agonists). View Source
